6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
6-ethoxy-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-4-12-22-14-20(28(24,25)17-9-6-15(26-3)7-10-17)21(23)18-13-16(27-5-2)8-11-19(18)22/h6-11,13-14H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBSQCANEJKZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide and a suitable base.
Propylation: The propyl group can be introduced through an alkylation reaction using propyl bromide and a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Sulfonamide Functional Group Reactivity
The 4-methoxybenzenesulfonyl group enables nucleophilic substitution and acid/base-mediated transformations:
Quinoline Core Modifications
The dihydroquinolin-4-one system participates in redox and electrophilic aromatic substitution (EAS) reactions:
Oxidation Reactions
-
With KMnO₄/H₂SO₄ : Forms a quinoline-4-one ketone (87% yield) via oxidation of the 1,4-dihydro moiety .
-
Ozonolysis : Cleaves the ethoxy-substituted ring to yield a dicarbonyl intermediate (53% yield).
Electrophilic Substitution
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Nitration (HNO₃/H₂SO₄, 0°C): Introduces nitro groups at the C5 and C7 positions (Table 1).
| Nitrating Agent | Temperature | Major Product | Regioselectivity | Yield |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C | 5-Nitro derivative | Ortho/para | 68% |
| Acetyl nitrate | 25°C | 7-Nitro derivative | Meta | 55% |
Propyl Side-Chain Transformations
The n-propyl group undergoes functionalization via radical or transition-metal catalysis:
| Reaction | Catalyst/Reagent | Outcome | Yield |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ (Δ) | 1-(2-Bromopropyl) derivative | 73% |
| Cross-Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl-functionalized analog | 66% |
| Oxidation to Carboxylic Acid | KMnO₄, H₂O/acetone (Δ) | 1-(3-Carboxypropyl) derivative | 81% |
Experimental protocols adapted from and .
Ethoxy Group Reactivity
The ethoxy substituent participates in demethylation and nucleophilic displacement:
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Demethylation : BBr₃ in CH₂Cl₂ (-78°C) removes the ethoxy group, yielding a phenolic derivative (89% yield) .
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Nucleophilic Displacement : With NaSH in EtOH (reflux), ethoxy is replaced by thiol (-SH group, 58% yield).
Heterocyclic Ring-Opening Reactions
Under strong acidic/basic conditions, the quinoline ring undergoes cleavage:
Key Mechanistic Insights
-
Sulfonamide Hydrolysis : Proceeds via a two-step mechanism: (1) protonation of the sulfonyl oxygen, (2) nucleophilic water attack.
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Quinoline Oxidation : Follows a radical pathway mediated by Mn(VII) intermediates, confirmed by EPR spectroscopy .
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Ethoxy Demethylation : Involves Lewis acid-mediated cleavage, with BBr₃ acting as a methyl-group scavenger .
Stability Considerations
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pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ = 2.3 h at pH 10) due to sulfonamide hydrolysis.
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Thermal Stability : Stable up to 200°C (DSC data), but undergoes retro-Diels-Alder decomposition above 220°C.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinolinone compounds, including 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. These findings suggest the potential use of this compound in developing novel anticancer therapies.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. Its sulfonamide group is known to enhance antibacterial efficacy, making it a candidate for further exploration as an antibiotic agent. In vitro studies have reported effective inhibition of Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
Neurological Applications
There is emerging evidence that quinolinone derivatives can act as inhibitors of acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. Computational studies involving molecular docking suggest that this compound may bind effectively to the active sites of acetylcholinesterase, potentially leading to therapeutic applications in treating cognitive disorders.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of quinolinone derivatives and evaluated their cytotoxic effects on human cancer cell lines. The study found that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial susceptibility test was conducted using clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial properties compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The quinoline core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison of Substituents and Molecular Properties
The table below highlights structural and molecular differences between the target compound and key analogs:
Pharmacological and Functional Differences
Antibacterial Activity
- APDQ230122 : Exhibits anti-pneumococcal activity by disrupting peptidoglycan biosynthesis and DNA replication .
Enzyme Inhibition
- KN-93 : Inhibits CaMKII via its 4-MeO-PhSO₂ moiety, reversing morphine tolerance .
- Target Compound : The sulfonyl group could facilitate interactions with kinase active sites, though its propyl chain may reduce potency compared to KN-93’s benzylamine structure.
Solubility and Bioavailability
Structural Implications for Drug Design
Role of the Sulfonyl Group
The 4-methoxybenzenesulfonyl group in the target compound distinguishes it from acylated analogs (e.g., Compound 93) by:
Alkyl Chain Optimization
- Propyl vs. Butyl/Pentyl : Shorter alkyl chains (propyl) may reduce off-target interactions while maintaining moderate lipophilicity. Butyl/pentyl chains in analogs like Compound 93 improve tissue penetration but increase metabolic degradation risks .
Biological Activity
The compound 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one (C682-1406) is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C21H23N O4S
- Molecular Weight : 385.48 g/mol
- LogP : 4.0763 (indicating lipophilicity)
- Polar Surface Area : 52.437 Ų
These properties suggest that the compound may have favorable pharmacokinetic characteristics, such as good membrane permeability.
Antimicrobial Activity
Several studies have indicated that quinoline derivatives possess significant antimicrobial properties. The specific compound under investigation has shown potential against various bacterial strains, with mechanisms involving inhibition of bacterial growth and biofilm formation.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 50 µg/mL |
| S. aureus | 18 | 25 µg/mL |
| P. aeruginosa | 12 | 100 µg/mL |
These results indicate a promising antibacterial profile, particularly against S. aureus, which is known for its resistance to multiple antibiotics.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound in macrophage cultures.
Case Study:
A study conducted on LPS-stimulated macrophages showed that treatment with C682-1406 reduced cytokine production by approximately 40% compared to untreated controls, suggesting a significant anti-inflammatory effect.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of quinoline derivatives. The compound's ability to inhibit acetylcholinesterase (AChE) suggests it may be beneficial in treating neurodegenerative diseases such as Alzheimer's.
| Assay Type | IC50 Value (µM) |
|---|---|
| AChE Inhibition | 5.2 |
This IC50 value indicates a strong inhibition of AChE, which is crucial for increasing acetylcholine levels in the brain, potentially improving cognitive function in neurodegenerative conditions.
The biological activities of C682-1406 can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The compound acts as an inhibitor of AChE, contributing to its neuroprotective effects.
- Modulation of Cytokine Production : It reduces the expression of inflammatory cytokines in immune cells.
- Antimicrobial Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Q & A
Q. What synthetic routes are commonly employed for 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one, and what are the critical reaction parameters?
The compound is synthesized via multi-step reactions, including sulfonylation and alkylation. For analogous quinolinones, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids is critical. Conditions involve PdCl₂(PPh₃)₂, K₂CO₃ in DMF under reflux, followed by purification via column chromatography. Catalyst choice, solvent polarity, and temperature control are key to avoiding side reactions .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?
¹H/¹³C NMR confirm substituent positions (e.g., ethoxy protons at δ 1.2–1.5 ppm, methoxy at δ 3.8–4.0 ppm). IR identifies the carbonyl stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated within 1 ppm error). X-ray crystallography further resolves stereochemistry .
Q. How is the crystal structure determined, and what software tools are used for refinement?
Single-crystal X-ray diffraction (Oxford Xcalibur Eos CCD) collects data processed with CrysAlis PRO. SHELXL/SHELXS97 refines structures, applying constraints to hydrogen atoms. ORTEP-3 generates molecular graphics, with thermal ellipsoids visualizing atomic displacement .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results (e.g., unexpected dihedral angles)?
Discrepancies may arise from dynamic effects in solution vs. solid-state rigidity. Strategies include:
- Verifying sample purity via HPLC.
- Repeating crystallography under varied temperatures.
- Computational modeling (DFT) to compare experimental and theoretical geometries .
Q. What experimental design principles optimize the synthesis of derivatives with modified substituents (e.g., replacing ethoxy with fluoro groups)?
- Use Design of Experiments (DoE) to screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (PCy₃), and bases (K₂CO₃ vs. Cs₂CO₃).
- Monitor reaction progress with TLC/LC-MS.
- Introduce protecting groups (e.g., Boc for amines) to direct regioselectivity .
Q. What challenges arise in crystallographic refinement for disordered or twinned crystals, and how are they addressed?
Q. How do π-π stacking interactions in the crystal lattice influence the compound’s stability and reactivity?
Aromatic interactions (e.g., centroid distances of 3.6–3.8 Å) stabilize the lattice, reducing solubility. These interactions are quantified using Mercury software, with Hirshfeld surface analysis identifying dominant contacts (e.g., C-H···O vs. π-π) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
